molecular formula C11H11NO2 B8811032 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Cat. No. B8811032
M. Wt: 189.21 g/mol
InChI Key: WGPTVEZJYRFEGT-UHFFFAOYSA-N
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Patent
US06500823B1

Procedure details

3,4-Dimethoxy-cinnamic acid amidoxime used as starting material was prepared by the reaction of 3,4-dimethoxycinnamonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3,4-dimethoxycinnamonitrile was obtained from 3,4-dimethoxybenzaldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
3,4-Dimethoxy-cinnamic acid amidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:6]=[CH:7][C:8]#[N:9].N[OH:16].[CH2:17]([OH:19])[CH3:18].O>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:6]=[CH:7][C:8]#[N:9].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:6]=[O:19].[C:8]([CH2:18][C:17]([OH:16])=[O:19])#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
3,4-Dimethoxy-cinnamic acid amidoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC#N)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC#N)C=CC1OC
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Type
product
Smiles
C(#N)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06500823B1

Procedure details

3,4-Dimethoxy-cinnamic acid amidoxime used as starting material was prepared by the reaction of 3,4-dimethoxycinnamonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3,4-dimethoxycinnamonitrile was obtained from 3,4-dimethoxybenzaldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
3,4-Dimethoxy-cinnamic acid amidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:6]=[CH:7][C:8]#[N:9].N[OH:16].[CH2:17]([OH:19])[CH3:18].O>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:6]=[CH:7][C:8]#[N:9].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:6]=[O:19].[C:8]([CH2:18][C:17]([OH:16])=[O:19])#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
3,4-Dimethoxy-cinnamic acid amidoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC#N)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC#N)C=CC1OC
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Type
product
Smiles
C(#N)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.